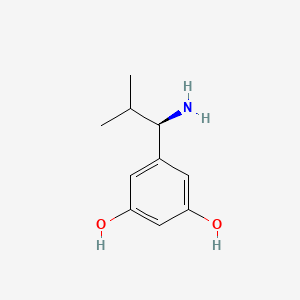
(R)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a 1-amino-2-methylpropyl group and two hydroxyl groups at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dihydroxybenzene.
Substitution Reaction: The 1-amino-2-methylpropyl group is introduced through a substitution reaction, often using a suitable alkylating agent under basic conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-5-(1-Amino-2-methylpropyl)benzene-1,3-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-methylpropyl)benzene-1,4-diol: A structural isomer with hydroxyl groups at different positions.
5-(1-Amino-2-methylpropyl)benzene-1,2-diol: Another isomer with distinct chemical and biological properties.
Uniqueness
®-5-(1-Amino-2-methylpropyl)benzene-1,3-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its isomers and enantiomers.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
5-[(1R)-1-amino-2-methylpropyl]benzene-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-6(2)10(11)7-3-8(12)5-9(13)4-7/h3-6,10,12-13H,11H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
HMSCTQIOKABPBF-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)O)O)N |
Kanonische SMILES |
CC(C)C(C1=CC(=CC(=C1)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


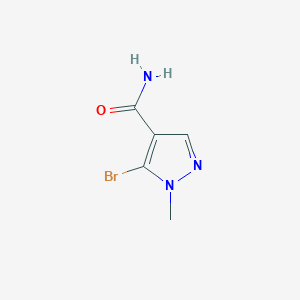
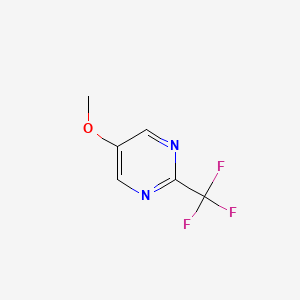
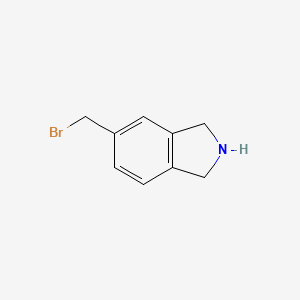

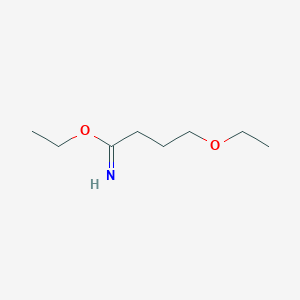
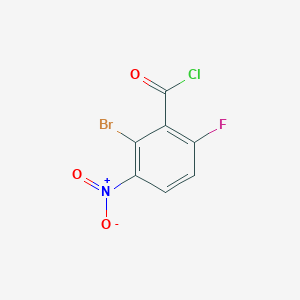
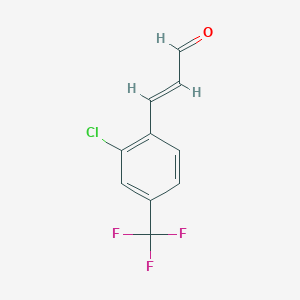
![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
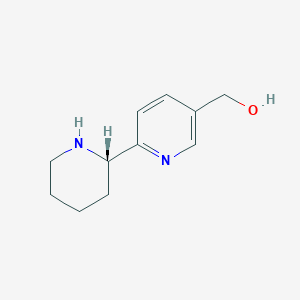
![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate La-HTMG-B](/img/structure/B15223413.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
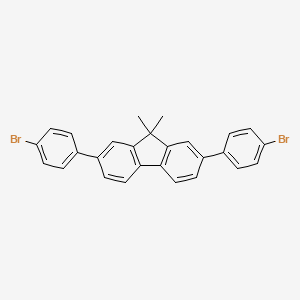
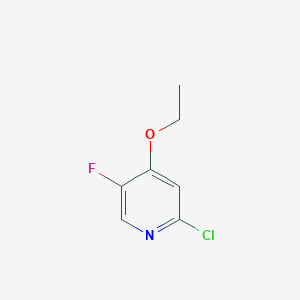
![6-Bromo-4-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B15223440.png)
